Trh-OH

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

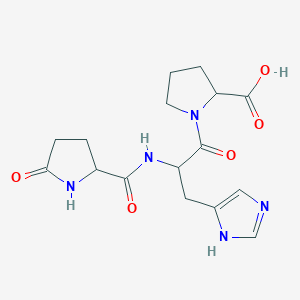

Thyrotropin-Releasing Hormone Free Acid (TRH-OH) is a physiological metabolite of Thyrotropin-Releasing Hormone (TRH). TRH is a tripeptide hormone composed of L-pyroglutamyl-L-histidyl-L-prolinamide, primarily involved in regulating the pituitary function by stimulating the release of thyroid-stimulating hormone (TSH) and prolactin from the anterior pituitary . This compound is formed by the enzymatic degradation of TRH, specifically through the cleavage of the C-terminal amide group by a proline endopeptidase .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of TRH-OH involves the enzymatic degradation of TRH. The process begins with the cleavage of the C-terminal amide group of TRH by a specific proline endopeptidase, resulting in the formation of this compound . This reaction typically occurs in plasma and brain tissue.

Industrial Production Methods: Industrial production of this compound is not as common as its synthesis for research purposes. the compound can be produced by enzymatic degradation of TRH in controlled laboratory conditions. The process involves incubating TRH with proline endopeptidase under optimal conditions to ensure complete conversion to this compound.

Análisis De Reacciones Químicas

Types of Reactions: TRH-OH primarily undergoes enzymatic degradation reactions. It is relatively stable compared to TRH and does not participate in many chemical reactions due to its specific structure.

Common Reagents and Conditions: The primary reagent involved in the formation of this compound is proline endopeptidase. The reaction conditions typically include physiological pH and temperature, as the degradation occurs naturally in plasma and brain tissue .

Major Products Formed: The major product formed from the enzymatic degradation of TRH is this compound. Further degradation of this compound can lead to the formation of smaller peptides such as L-histidyl-L-prolinamide and L-histidine .

Aplicaciones Científicas De Investigación

TRH-OH has several scientific research applications, particularly in the fields of neuroendocrinology and pharmacology. Some of its key applications include:

Neuroendocrine Research: this compound is used to study the regulation of the hypothalamic-pituitary-thyroid axis and its role in maintaining thyroid hormone homeostasis.

Neuromodulation: Research on this compound helps in understanding its role as a neuromodulator, influencing behaviors such as feeding, arousal, anxiety, and locomotion.

Therapeutic Potential: this compound and its analogs are being explored for their potential therapeutic benefits in treating neurodegenerative diseases and mood-related disorders.

Pharmacological Studies: this compound is used in pharmacological studies to investigate its effects on various neurotransmitter systems and its potential as a neuroprotective agent.

Mecanismo De Acción

TRH-OH exerts its effects by interacting with specific receptors in the brain and peripheral tissues. The primary mechanism involves the binding of this compound to thyrotropin-releasing hormone receptors (TRH-R), which are G protein-coupled receptors. Upon binding, this compound activates intracellular signaling pathways, leading to the release of thyroid-stimulating hormone and prolactin from the anterior pituitary . Additionally, this compound influences various neurotransmitter systems, modulating the release and activity of neurotransmitters such as dopamine, serotonin, and norepinephrine .

Comparación Con Compuestos Similares

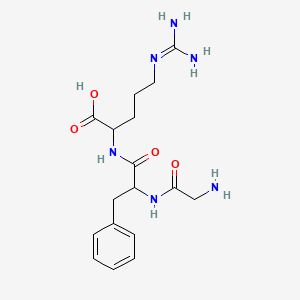

Thyrotropin-Releasing Hormone (TRH): The parent compound of TRH-OH, involved in regulating the pituitary function and maintaining thyroid hormone homeostasis.

L-Histidyl-L-Prolinamide: A degradation product of this compound, formed by further enzymatic cleavage.

L-Histidine: Another degradation product of this compound, resulting from the breakdown of L-histidyl-L-prolinamide.

Uniqueness of this compound: this compound is unique due to its stability compared to TRH and its specific role as a degradation product. It provides insights into the metabolic pathways of TRH and its physiological functions. Additionally, this compound’s ability to modulate neurotransmitter systems and its potential therapeutic applications make it a compound of significant interest in scientific research .

Propiedades

IUPAC Name |

1-[3-(1H-imidazol-5-yl)-2-[(5-oxopyrrolidine-2-carbonyl)amino]propanoyl]pyrrolidine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N5O5/c22-13-4-3-10(19-13)14(23)20-11(6-9-7-17-8-18-9)15(24)21-5-1-2-12(21)16(25)26/h7-8,10-12H,1-6H2,(H,17,18)(H,19,22)(H,20,23)(H,25,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITYONPBTNRIEBA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)C(CC2=CN=CN2)NC(=O)C3CCC(=O)N3)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N5O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-[5-[2-(1H-benzimidazol-2-yl)-3-(2,5-difluorophenyl)-1-hydroxy-3-oxoprop-1-enyl]-2-fluorophenyl]sulfonyl-2-hydroxypropanimidamide](/img/structure/B10799522.png)

![(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-N-[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]butanediamide;2,2,2-trifluoroacetic acid](/img/structure/B10799538.png)

![5-[4-(4-hydroxy-2-methyloxan-4-yl)thiophen-2-yl]sulfanyl-1-methyl-3H-indol-2-one](/img/structure/B10799549.png)

![(7R,8R,9S,13S,14S,17R)-17-ethynyl-7,13-dimethyl-3-methylidene-1,2,4,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-ol](/img/structure/B10799563.png)

![(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanamide;2,2,2-trifluoroacetic acid](/img/structure/B10799575.png)

![2-cyclopropyl-1-[(2S,3S,4R,5R)-5-[6-[2-[1-[(2,5-dimethylphenyl)methyl]-5-methylindol-3-yl]ethylamino]purin-9-yl]-3,4-dihydroxyoxolan-2-yl]ethanone](/img/structure/B10799581.png)

![10-[2-[4-(2,4-difluorophenyl)piperazin-1-yl]ethyl]-4-(furan-2-yl)-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-7-amine](/img/structure/B10799590.png)

![2-[2-(4,5-dihydro-1H-imidazol-2-yl)-1-phenylethyl]pyridine;methane](/img/structure/B10799616.png)

![N-benzyl-2-[6-fluoro-2-methyl-3-[(3,4,5-trimethoxyphenyl)methylidene]inden-1-yl]acetamide](/img/structure/B10799619.png)

![2-[2-(1-benzylpiperidin-4-yl)ethyl]-9-methoxy-3H-pyrrolo[3,4-b]quinolin-1-one;(E)-but-2-enedioic acid;methane](/img/structure/B10799631.png)